1-Azido-5-bromonaphthalene
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Overview
Description
1-Azido-5-bromonaphthalene is an organic compound that belongs to the class of azides and bromonaphthalenes It is characterized by the presence of an azido group (-N₃) and a bromine atom attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azido-5-bromonaphthalene can be synthesized through a multi-step processThe azido group can be introduced using sodium azide in the presence of a suitable solvent and catalyst . The reaction conditions typically involve moderate temperatures and controlled addition of reagents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems could be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-Azido-5-bromonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The bromine atom can undergo oxidation to form bromine-containing derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, triphenylphosphine, iodine, and imidazole.
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Various oxidizing agents such as potassium permanganate.
Major Products Formed:
Substitution: Formation of azide derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of bromine-containing oxidized products.
Scientific Research Applications
1-Azido-5-bromonaphthalene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Azido-5-bromonaphthalene involves its reactivity towards nucleophiles and electrophiles. The azido group can undergo cycloaddition reactions, forming triazoles, which are important in click chemistry . The bromine atom can participate in various substitution and elimination reactions, making the compound a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
1-Azido-2-bromonaphthalene: Similar structure but with the azido and bromine groups at different positions.
5-Azido-1-bromonaphthalene: Another positional isomer with different reactivity and applications.
Uniqueness: 1-Azido-5-bromonaphthalene is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and makes it suitable for specialized applications in organic synthesis and bioconjugation .
Properties
IUPAC Name |
1-azido-5-bromonaphthalene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrN3/c11-9-5-1-4-8-7(9)3-2-6-10(8)13-14-12/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBFIZULXITYLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Br)C(=C1)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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